molecular formula C24H18Cl2O4 B3754619 7-[(2,4-Dichlorophenyl)methoxy]-3-(2,5-dimethylphenoxy)chromen-4-one

7-[(2,4-Dichlorophenyl)methoxy]-3-(2,5-dimethylphenoxy)chromen-4-one

Cat. No.: B3754619
M. Wt: 441.3 g/mol
InChI Key: XYNKDSLNMBQIMY-UHFFFAOYSA-N
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Description

7-[(2,4-Dichlorophenyl)methoxy]-3-(2,5-dimethylphenoxy)chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family This compound is characterized by its complex structure, which includes two phenoxy groups substituted with dichlorophenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-Dichlorophenyl)methoxy]-3-(2,5-dimethylphenoxy)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenol with 7-hydroxy-4-chromenone in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,5-dimethylphenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-Dichlorophenyl)methoxy]-3-(2,5-dimethylphenoxy)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

7-[(2,4-Dichlorophenyl)methoxy]-3-(2,5-dimethylphenoxy)chromen-4-one has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[(2,4-Dichlorophenyl)methoxy]-3-(2,5-dimethylphenoxy)chromen-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-5-methoxy-2-phenylchromen-4-one
  • 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
  • 7-[(2,4-Dichlorophenyl)methoxy]-4-propylchromen-2-one

Uniqueness

Compared to similar compounds, 7-[(2,4-Dichlorophenyl)methoxy]-3-(2,5-dimethylphenoxy)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-[(2,4-dichlorophenyl)methoxy]-3-(2,5-dimethylphenoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2O4/c1-14-3-4-15(2)21(9-14)30-23-13-29-22-11-18(7-8-19(22)24(23)27)28-12-16-5-6-17(25)10-20(16)26/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNKDSLNMBQIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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